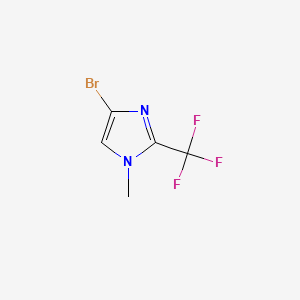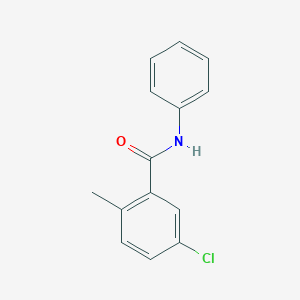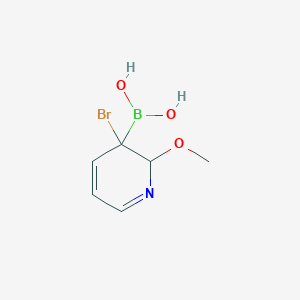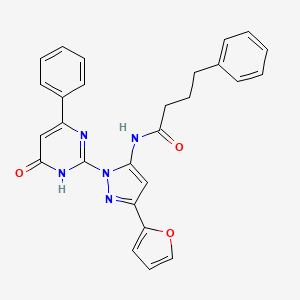
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone is a chemical compound known for its unique structure and properties It is a derivative of fluorene, characterized by the presence of a bromine atom and a dimethyl group attached to the fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of 2-bromofluorene and iodomethane as the major reactants . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the fluorene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the fluorene ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorene derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties.
Materials Science: The compound is utilized in the development of non-linear optical (NLO) materials, which are essential for advanced photonic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which 2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone exerts its effects is primarily related to its ability to participate in electron transfer processes. The bromine atom and the fluorene backbone facilitate π-electron conjugation, enhancing the compound’s reactivity in various chemical reactions. This electron delocalization is crucial for its applications in organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromofluorene: Lacks the dimethyl groups, resulting in different electronic properties.
9,9-Dimethylfluorene: Does not contain the bromine atom, affecting its reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Contains two bromine atoms, leading to different substitution patterns and reactivity.
Uniqueness
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone is unique due to the combination of the bromine atom and the dimethyl groups on the fluorene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C17H15BrO |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-bromo-1-(9,9-dimethylfluoren-2-yl)ethanone |
InChI |
InChI=1S/C17H15BrO/c1-17(2)14-6-4-3-5-12(14)13-8-7-11(9-15(13)17)16(19)10-18/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
NVCPBAUAQRVSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)
![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)


![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)


